Further research is needed to determine the safety and efficacy of BMS-299897 in humans with Alzheimer's disease. Additionally, developing brain-penetrant positron emission tomography (PET) ligands for γ-secretase could provide valuable biomarkers to assess target engagement and optimize dosing regimens in clinical trials. [, ]
CAS No.: 8067-24-1
CAS No.: 1306-05-4
CAS No.: 33776-88-4
CAS No.: 92292-84-7
CAS No.: 70222-94-5